6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid is a synthetic intermediate . It has a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a cyanopiperidin-1-yl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Scientific Research Applications
Synthesis Methods and Chemical Properties
- The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for the synthesis of pyrimidine-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, has been optimized. These compounds possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Biomedical Applications
- Functionalized ruthenium(II) polypyridyl complexes have been synthesized for the development of CORM-peptide nucleic acid bioconjugates, attracting interest for biosensing and biomedical applications. These complexes show stable photoinduced CO release, which is crucial for therapeutic applications (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).
Antiviral Agents
- The synthesis and investigation of 7‐amino‐ and 7‐oxo‐5‐aryl‐6‐cyanopyrido[2, 3‐d]pyrimidines, and pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidine derivatives as antiviral agents against herpes simplex virus, demonstrating some compounds' effectiveness (Nasr & Gineinah, 2002).
Non-Linear Optical (NLO) and Molecular Docking Analyses
- Experimental and computational studies of synthesized compounds for NLO properties and molecular docking analyses, exploring the inhibition of tubulin polymerization and potential anticancer activity. These studies highlight the significance of pyrimidine derivatives in developing new therapeutic agents (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Agrochemical Research
- The development of novel pyrimidine scaffolds with fluorinated substituents for potential use in medicinal and agrochemical research, indicating these compounds' strong potential for future applications (Schmitt, Commare, Panossian, Vors, Pazenok, & Leroux, 2017).
Synthesis for Optical and Electronic Applications
- The synthesis and characterization of thiopyrimidine derivatives for nonlinear optics (NLO) fields, indicating the potential of these compounds for optoelectronic high-tech applications due to their considerable NLO properties (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Properties
IUPAC Name |
6-(4-cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-8-1-3-15(4-2-8)10-5-9(11(16)17)13-7-14-10/h5,7-8H,1-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOINNMIHOQDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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